![molecular formula C7H6BrN3 B1517802 4-Azido-1-bromo-2-methylbenzene CAS No. 1097885-39-6](/img/structure/B1517802.png)
4-Azido-1-bromo-2-methylbenzene
Overview
Description
4-Azido-1-bromo-2-methylbenzene, also known as 1-Bromo-4-azido-2-methylbenzene, is an aromatic compound with the molecular formula C7H6BrN3. It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .
Synthesis Analysis
The synthesis of 4-Azido-1-bromo-2-methylbenzene could involve a multistep process. The nitration of benzene is a possible first step, followed by the conversion of the nitro group to an amine, and finally a bromination . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Molecular Structure Analysis
The molecular structure of 4-Azido-1-bromo-2-methylbenzene contains total 17 bond(s); 11 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 positively charged N .Chemical Reactions Analysis
The chemical reactions of 4-Azido-1-bromo-2-methylbenzene could involve nucleophilic substitution reactions. The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Scientific Research Applications
Thermochemistry and Physical Properties
4-Azido-1-bromo-2-methylbenzene is involved in studies exploring the thermochemistry of halogen-substituted methylbenzenes. Research by Verevkin et al. (2015) focused on the experimental measurements of vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes. This study contributes to understanding the physical properties and thermochemical behavior of compounds like 4-Azido-1-bromo-2-methylbenzene (Verevkin et al., 2015).
Applications in Corrosion Inhibition
The compound has potential applications in the field of corrosion inhibition. Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles, using derivatives such as 1-(azidomethyl)-4-bromobenzene, showing potential inhibitory activity against acidic corrosion of steels. This research suggests a practical application of 4-Azido-1-bromo-2-methylbenzene and its derivatives in protecting metals from corrosive environments (Negrón-Silva et al., 2013).
Synthesis of Organic Compounds
Research by Taia et al. (2021) indicates the utility of 4-Azido-1-bromo-2-methylbenzene in the synthesis of new organic compounds. The study involves the synthesis of novel 1,2,3-triazole derivatives containing the eugenol ring via click chemistry, where compounds like 1-azido-4-methylbenzene play a crucial role. Such syntheses contribute to the development of compounds with potential applications in various fields, including pharmaceuticals and materials science (Taia et al., 2021).
Implications in Catalysis
In the realm of catalysis, the synthesis and reaction kinetics involving compounds like 4-Azido-1-bromo-2-methylbenzene have been studied. Abimannan et al. (2015) explored the sonication effect on the reaction of 4-bromo-1-methylbenzene with sodium sulfide, using multi-site phase-transfer catalysis. This kind of research contributes to the understanding of how such compounds can be effectively used in catalytic processes, potentially improving efficiency and selectivity in various chemical reactions (Abimannan et al., 2015).
Mechanism of Action
properties
IUPAC Name |
4-azido-1-bromo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHGKEZJSHVXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-bromo-2-methylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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